4-Bromoquinolin-6-ol

Overview

Description

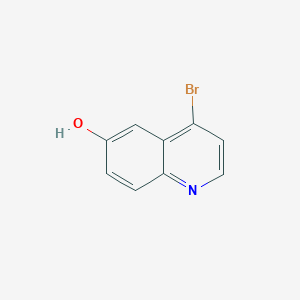

4-Bromoquinolin-6-ol, also known as 6-Bromo-4-hydroxyquinoline, is a chemical compound with the molecular formula C9H6BrNO . It has an average mass of 224.054 Da and a monoisotopic mass of 222.963272 Da .

Synthesis Analysis

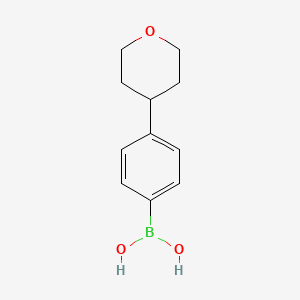

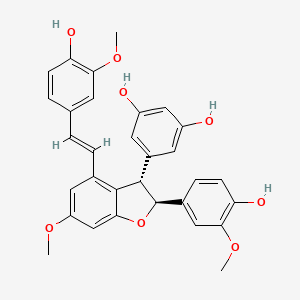

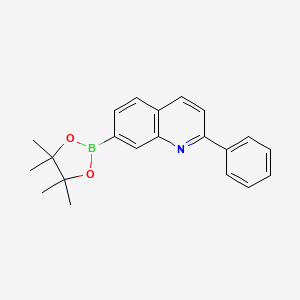

The synthesis of new 6-Bromoquinolin-4-ol derivatives has been studied using Chan–Lam coupling, which involves different types of solvents (protic, aprotic, and mixed solvents) and bases . Commercially available 6-bromoquinolin-4-ol was reacted with different types of aryl boronic acids along with Cu (OAc) 2 .Molecular Structure Analysis

The molecular structure of 4-Bromoquinolin-6-ol consists of a benzene ring fused with a pyridine moiety . The compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds .Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromoquinolin-6-ol are not detailed in the search results, quinolines are known to be important compounds due to their variety of applications in medicinal and synthetic organic chemistry .Physical And Chemical Properties Analysis

4-Bromoquinolin-6-ol has a density of 1.7±0.1 g/cm3, a boiling point of 370.7±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 64.2±3.0 kJ/mol and a flash point of 178.0±22.3 °C .Scientific Research Applications

Antibacterial Activities

4-Bromoquinolin-6-ol derivatives have shown potential against ESBL producing Escherichia coli (ESBL E. coli) and methicillin-resistant Staphylococcus aureus (MRSA) . The molecule 3e depicted highest antibacterial activity while compounds 3b and 3d showed low antibacterial activity .

Synthesis of New Derivatives

The synthesis of new 6-Bromoquinolin-4-ol derivatives by Chan–Lam coupling utilizing different types of solvents (protic, aprotic, and mixed solvents) and bases was studied . The molecules exhibited very good yields with methanol, moderate yields with DMF, and low yields with ethanol solvents .

Medicinal Chemistry

Quinolines, including 4-Bromoquinolin-6-ol, have become important compounds because of their variety of applications in medicinal chemistry . They are used in the development of new drugs and therapies.

Synthetic Organic Chemistry

4-Bromoquinolin-6-ol is also used in synthetic organic chemistry . It serves as a building block in the synthesis of complex organic molecules.

Industrial Chemistry

In the field of industrial chemistry, 4-Bromoquinolin-6-ol has a variety of applications . It’s used in the production of dyes, pharmaceuticals, and agrochemicals.

Future Directions

Mechanism of Action

Target of Action

Quinoline derivatives have been found to have a variety of applications in medicinal and synthetic organic chemistry , suggesting that 4-Bromoquinolin-6-ol may interact with multiple targets.

Mode of Action

It’s worth noting that quinoline derivatives have been used in the synthesis of bioactive compounds . The bromine atom in 4-Bromoquinolin-6-ol could potentially enhance the compound’s reactivity, allowing it to interact with its targets in unique ways.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be around 2.3, which could influence its distribution and bioavailability .

properties

IUPAC Name |

4-bromoquinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-4-11-9-2-1-6(12)5-7(8)9/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWVVXINHILXNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659414 | |

| Record name | 4-Bromoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromoquinolin-6-ol | |

CAS RN |

876491-87-1 | |

| Record name | 4-Bromoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde](/img/structure/B3030101.png)

![6a,7,11-Trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B3030104.png)

![9-bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene](/img/structure/B3030105.png)

![3-(8-Chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutanone](/img/structure/B3030112.png)